5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
Description
5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a benzothiazole moiety and a fused chromeno-thiazole ring system. This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multi-heterocyclic recognition .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O2S3/c26-20(16-9-10-17(28-16)21-23-13-6-2-4-8-15(13)29-21)25-22-24-19-12-5-1-3-7-14(12)27-11-18(19)30-22/h1-10H,11H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVSYVPFOWLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis of Benzothiazole via Hantzsch Method
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | α-Bromoketone, thioamide, reflux | 75% | |
| Microwave optimization | Microwave irradiation, 150°C, 10 min | 82% |
Chemical Reactions Analysis
5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzothiazole rings, introducing various functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene-2-Carboxamide Derivatives
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The benzothiazole moiety in the target compound and Z873519648 enhances electron deficiency, improving interactions with cationic or π-rich biological targets .
- Chromeno-Thiazole vs. Triazole: The fused chromeno-thiazole system in the target compound provides greater planarity and rigidity compared to Z873519648’s 1,2,4-triazole, which may reduce conformational flexibility and increase binding specificity .
- Solubility Considerations : 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () incorporates alkyl groups that likely improve solubility over the target compound’s aromatic systems, highlighting a trade-off between hydrophobicity and bioavailability .
Biological Activity
5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic moieties. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 447.55 g/mol. The structure includes:
- A benzothiazole moiety
- A chromeno-thiazole structure
- A thiophene ring
This unique combination contributes to its distinct chemical reactivity and biological activity compared to simpler analogs.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzothiazole and chromeno-thiazole precursors.
- Coupling reactions to form the final thiophene derivative.
- Purification steps such as recrystallization or chromatography to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have shown that this compound can inhibit various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has demonstrated the ability to significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Effects
The compound has also shown promising antimicrobial properties. It inhibits specific enzymes and receptors that are critical in microbial infections, which may lead to therapeutic applications against resistant strains .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Interacting with cellular receptors that regulate cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
A comparative study of structural analogs reveals that compounds sharing similar moieties exhibit varying degrees of biological activity. The following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole moiety | Similar antimicrobial properties |
| Chromeno-Thiazole Derivatives | Includes chromeno-thiazole structure | Known pharmacological effects |
| Thiophene Derivatives | Features thiophene ring | Used in various applications |
Case Studies
Recent studies have focused on modifying the benzothiazole nucleus to enhance anticancer activity. For example, a study identified a derivative that significantly inhibited cancer cell migration and reduced inflammatory cytokines IL-6 and TNF-α in vitro . Another investigation into related thiophene derivatives found them effective against cyclin-dependent kinase 5 (cdk5), suggesting potential pathways for therapeutic targeting .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation via condensation of aldehydes with thiosemicarbazides under acidic conditions. For example, analogous compounds were synthesized by refluxing ethanol/water mixtures (4:1) with catalysts like sodium acetate, achieving yields of ~76% . Key steps include:
- Amide coupling : Using carbodiimide-based reagents to link thiophene-2-carboxamide to chromeno-thiazole scaffolds.
- Cyclization : Controlled heating (70–80°C) in polar aprotic solvents (e.g., DMF) to form fused heterocyclic systems .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~680 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry; aromatic protons appear at δ 7.2–8.5 ppm, while NH groups resonate at δ 10–12 ppm .
- Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ at m/z 305–331) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Standard assays include:
- Antimicrobial : MIC tests against E. coli and S. aureus using agar dilution .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values ≤50 µM) .
- Data : Thiazole derivatives exhibit moderate-to-strong activity, with substituents like nitro or methoxy groups enhancing potency .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Methodology :
- Controlled experiments : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, iodine in DMF increases cyclization efficiency by 20% versus acetic acid .
- Statistical analysis : Use ANOVA to assess variability in bioactivity data (e.g., IC₅₀ ranges due to cell line heterogeneity) .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or kinases). Docking scores ≤−7.0 kcal/mol suggest strong binding .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial activity .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
